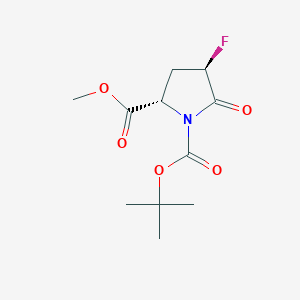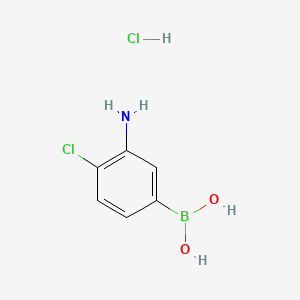![molecular formula C10H10Br2N2O2 B1519730 6-溴咪唑并[1,2-a]吡啶-2-羧酸乙酯氢溴酸盐 CAS No. 1177092-98-6](/img/structure/B1519730.png)
6-溴咪唑并[1,2-a]吡啶-2-羧酸乙酯氢溴酸盐
描述
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H9BrN2O2.BrH. It is a brominated derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound
科学研究应用
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall biochemical pathway .
Cellular Effects
The effects of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, and alter their function. This binding may result in enzyme inhibition or activation, changes in protein conformation, or alterations in gene expression . The compound’s bromine atom and imidazo[1,2-a]pyridine core are crucial for these interactions, as they provide the necessary chemical properties for binding and reactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cells, such as altered gene expression or metabolic changes.
Dosage Effects in Animal Models
The effects of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response . Additionally, high doses of the compound may result in toxic or adverse effects, such as tissue damage or organ dysfunction.
Metabolic Pathways
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound may influence metabolic flux, leading to changes in the levels of metabolites and overall metabolic activity . Its interactions with specific enzymes can alter their activity, resulting in shifts in metabolic pathways and the production of different metabolites.
Transport and Distribution
Within cells and tissues, Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects, such as enzyme inhibition or activation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the bromination of imidazo[1,2-a]pyridine-2-carboxylate. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that involves the initial formation of imidazo[1,2-a]pyridine, followed by the introduction of the bromo and ethyl carboxylate groups. The process requires careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
作用机制
The mechanism by which Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is unique due to its brominated structure and the presence of the ethyl carboxylate group. Similar compounds include:
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the ethyl ester group.
Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with chlorine instead of bromine.
Ethyl 6-Iodoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with iodine instead of bromine.
These compounds differ in their reactivity and biological activity due to the different halogen atoms present.
属性
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQSFVEVPBJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670606 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177092-98-6 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide](/img/structure/B1519647.png)

![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)






![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)
